molecular formula C12H16ClNO2 B1416681 4-Phenylpiperidine-4-carboxylic acid hydrochloride CAS No. 53484-76-7

4-Phenylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1416681
CAS No.: 53484-76-7
M. Wt: 241.71 g/mol
InChI Key: XAFOQBKRECBLRK-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its structural similarity to various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

4-Phenylpiperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as carboxylesterases, which are involved in the hydrolysis of ester bonds. The interaction between this compound and carboxylesterases results in the formation of a carboxylate anion and a phenylpiperidine derivative, which can further participate in various metabolic pathways .

Additionally, this compound has been observed to bind to certain proteins, influencing their conformation and activity. For instance, it can interact with GABA (gamma-aminobutyric acid) receptors, modulating their function and affecting neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to influence cell signaling pathways by modulating GABA receptor activity. This modulation can lead to changes in neurotransmitter release, impacting synaptic transmission and overall neuronal function .

In non-neuronal cells, this compound can affect gene expression and cellular metabolism. For example, it has been reported to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an agonist or antagonist at specific receptor sites, such as GABA receptors, influencing their activity and downstream signaling pathways . Additionally, this compound can inhibit or activate enzymes, depending on the context, leading to changes in metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as altered receptor sensitivity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as carboxylesterases and cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Phenylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Phenylpiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylpiperidine-4-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike its analogs, it may exhibit different binding affinities and efficacies at various receptors, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

4-phenylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOQBKRECBLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655080
Record name 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-76-7
Record name 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylpiperidine-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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